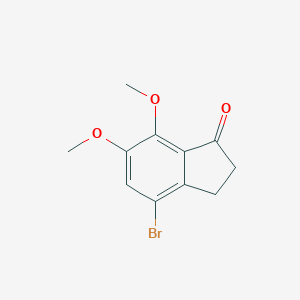

4-Bromo-6,7-dimethoxy-1-indanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6,7-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-14-9-5-7(12)6-3-4-8(13)10(6)11(9)15-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPYISCUOAQRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2CCC(=O)C2=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302691 | |

| Record name | 4-bromo-6,7-dimethoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18028-29-0 | |

| Record name | 18028-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-6,7-dimethoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-6,7-DIMETHOXY-1-INDANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 4-Bromo-6,7-dimethoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of the synthetic organic compound 4-Bromo-6,7-dimethoxy-1-indanone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the physicochemical characteristics of this compound. The guide includes a summary of its physical data, detailed, generalized experimental protocols for the determination of these properties, and a visual representation of a potential screening workflow, given the therapeutic interest in the indanone scaffold.

Introduction

This compound is a substituted indanone derivative. The indanone core is a privileged structure in medicinal chemistry, forming the basis for a variety of biologically active molecules. Notably, derivatives of this scaffold have been investigated for their potential as anticancer agents, kinase inhibitors, and treatments for neurodegenerative disorders such as Alzheimer's disease. A thorough understanding of the physical properties of this compound is essential for its synthesis, purification, formulation, and further investigation in drug discovery and development pipelines.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while the melting point is an experimentally determined value, the boiling point and density are predicted values and should be treated as estimations.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁BrO₃ | [1][2] |

| Molecular Weight | 271.11 g/mol | [1] |

| Melting Point | 120-121 °C | [1] |

| Boiling Point | 395.7 ± 42.0 °C (Predicted) | [1] |

| Density | 1.512 ± 0.06 g/cm³ (Predicted) | [1] |

| CAS Number | 18028-29-0 | [1][2] |

| Appearance | Solid | |

| Solubility | Data not available. A general protocol for determination is provided below. |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of a crystalline organic solid such as this compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary tube method with a melting point apparatus.

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

Ensure the sample is a fine, dry powder. If necessary, grind the crystalline sample using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[3]

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[4]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

For accuracy, perform the determination in triplicate.

-

Boiling Point Determination (for liquids at atmospheric pressure)

As the reported boiling point is a predicted value for a solid compound, this protocol is provided for general reference for liquid organic compounds.

-

Apparatus: Thiele tube or aluminum heating block, small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating source.

-

Procedure:

-

Place a small amount of the liquid into the fusion tube.

-

Invert a capillary tube (sealed end up) and place it into the liquid in the fusion tube.[5][6]

-

Attach the fusion tube to a thermometer and place the assembly in a Thiele tube filled with a heating oil or in an aluminum block.

-

Heat the apparatus slowly and uniformly.[5]

-

As the boiling point is approached, a continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.[1]

-

Solubility Determination

A qualitative assessment of solubility in various solvents is a crucial parameter.

-

Apparatus: Small test tubes, vortex mixer, a selection of solvents (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide).

-

Procedure:

-

Place a small, accurately weighed amount of the solid (e.g., 1-5 mg) into a test tube.

-

Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, it is considered soluble at that concentration.

-

If the solid is not fully dissolved, incrementally add more solvent and repeat the agitation and observation steps to determine the approximate solubility.

-

The process can be repeated with heating to assess temperature effects on solubility.

-

Density Determination of a Solid

The density of a solid can be determined by measuring its mass and volume. For an irregularly shaped solid, volume can be determined by liquid displacement.

-

Apparatus: Analytical balance, graduated cylinder, a liquid in which the solid is insoluble (e.g., water or a hydrocarbon solvent).

-

Procedure:

-

Weigh a sample of the solid on an analytical balance to determine its mass.

-

Partially fill a graduated cylinder with a liquid in which the solid is insoluble and record the initial volume (V₁).

-

Carefully immerse the weighed solid into the liquid in the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.

-

Record the new volume (V₂). The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁).[7]

-

Calculate the density using the formula: Density = Mass / Volume.

-

Potential Biological Screening Workflow

While specific signaling pathways for this compound are not yet elucidated, the indanone scaffold is of significant interest in drug discovery, particularly as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant to Alzheimer's disease.[8] A generalized workflow for screening indanone derivatives for AChE inhibition is presented below.

Conclusion

This technical guide has summarized the available physical properties of this compound and provided standardized protocols for their experimental determination. The indanone scaffold continues to be a promising area of research in medicinal chemistry. A precise and comprehensive understanding of the physicochemical characteristics of its derivatives is fundamental for the advancement of new therapeutic agents. Further experimental validation of the predicted properties and exploration of the biological activity of this specific compound are warranted.

References

- 1. Video: Boiling Points - Concept [jove.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. kbcc.cuny.edu [kbcc.cuny.edu]

- 8. researchgate.net [researchgate.net]

4-Bromo-6,7-dimethoxy-1-indanone CAS number 18028-29-0 specifications.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-6,7-dimethoxy-1-indanone, a substituted indanone of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide draws upon information from closely related analogs and established chemical principles to offer a robust profile.

Chemical and Physical Properties

This compound is a halogenated and methoxy-substituted derivative of 1-indanone. The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds. The addition of a bromine atom and two methoxy groups significantly influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of kinase inhibitor development.

Table 1: General and Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 18028-29-0 | - |

| Molecular Formula | C₁₁H₁₁BrO₃ | - |

| Molecular Weight | 271.11 g/mol | - |

| Purity | ≥97% to ≥98% | Commercial Suppliers |

| Melting Point | 120-121 °C | Predicted |

| Boiling Point | 395.7 ± 42.0 °C | Predicted |

| Density | 1.512 ± 0.06 g/cm³ | Predicted |

Synthesis and Experimental Protocols

Synthesis of 6,7-dimethoxy-1-indanone (Precursor)

The precursor, 6,7-dimethoxy-1-indanone, can be synthesized via an intramolecular Friedel-Crafts cyclization of a corresponding 3-arylpropionic acid.

Experimental Protocol (Representative):

-

Preparation of 3-(3,4-dimethoxyphenyl)propanoic acid: This starting material can be prepared through various standard organic synthesis methods.

-

Cyclization: A solution of 3-(3,4-dimethoxyphenyl)propanoic acid in a suitable solvent (e.g., dichloromethane) is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid.

-

The reaction mixture is heated to facilitate the intramolecular acylation, leading to the formation of the indanone ring.

-

Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

Bromination of 6,7-dimethoxy-1-indanone

The final step involves the regioselective bromination of the 6,7-dimethoxy-1-indanone precursor. The position of bromination on the aromatic ring is directed by the existing methoxy substituents.

Experimental Protocol (Based on an Analogous Compound):

-

A solution of 6,7-dimethoxy-1-indanone in a non-polar solvent such as benzene or carbon tetrachloride is prepared.

-

N-Bromosuccinimide (NBS) is added as the brominating agent, along with a radical initiator like azobisisobutyronitrile (AIBN).

-

The reaction mixture is heated under reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off.

-

The filtrate is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Data (Predicted)

Specific, experimentally verified spectroscopic data for this compound are not available in the public domain. The following data are predicted based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic proton (singlet, ~7.0-7.5 ppm), Methoxy protons (two singlets, ~3.9-4.1 ppm), Methylene protons adjacent to carbonyl (triplet, ~3.0-3.2 ppm), Methylene protons adjacent to aromatic ring (triplet, ~2.6-2.8 ppm) |

| ¹³C NMR | Carbonyl carbon (~195-205 ppm), Aromatic carbons (~110-160 ppm), Methoxy carbons (~55-60 ppm), Methylene carbons (~25-40 ppm) |

| FTIR (cm⁻¹) | ~1700-1720 (C=O stretch, ketone), ~2850-3000 (C-H stretch, aliphatic), ~1580-1620 (C=C stretch, aromatic), ~1200-1300 (C-O stretch, ether) |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at ~270 and [M+2]⁺ at ~272 (due to bromine isotopes) |

Applications in Drug Development

Substituted indanones are a well-established class of compounds in drug discovery, with applications as anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3][4] The primary interest in compounds like this compound lies in their potential as intermediates for the synthesis of protein kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The indanone scaffold can serve as a core structure for designing molecules that bind to the ATP-binding site of kinases, thereby inhibiting their activity. The bromine atom on the aromatic ring provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to optimize potency and selectivity for a specific kinase target.

While the specific kinase targets for this compound are not documented, its structural features suggest potential activity against kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt and MAPK/ERK pathways.

References

Molecular structure and weight of 4-Bromo-6,7-dimethoxy-1-indanone.

This technical guide provides a comprehensive overview of the molecular structure, weight, and plausible synthetic route for 4-Bromo-6,7-dimethoxy-1-indanone. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide also explores the potential biological activities and associated signaling pathways based on the known functions of structurally related indanone derivatives.

Molecular Structure and Properties

This compound is a substituted indanone, a class of compounds recognized for their versatile biological activities.[1][2] The core structure consists of a fused benzene and cyclopentanone ring system, with a bromine atom and two methoxy groups substituted on the aromatic ring.

Quantitative Data Summary

The following table summarizes the key molecular properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrO₃ | |

| Molecular Weight | 271.11 g/mol | Calculated |

| Monoisotopic Mass | 269.98917 Da | PubChem |

| CAS Number | 18028-29-0 | |

| SMILES | COC1=CC(=C2CCC(=O)C2=C1OC)Br | PubChem |

| InChI | InChI=1S/C11H11BrO3/c1-14-9-5-7(12)6-3-4-8(13)10(6)11(9)15-2/h5H,3-4H2,1-2H3 | PubChem |

Potential Biological Activity and Signaling Pathways

Indanone derivatives are a significant scaffold in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Compounds with similar structural features have been shown to modulate key cellular signaling pathways.

For instance, a structurally related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been demonstrated to suppress pro-inflammatory responses by inhibiting the NF-κB and MAPK (Mitogen-Activated Protein Kinase) signaling pathways in microglia.[4] This inhibition leads to a downstream reduction in the production of inflammatory mediators such as nitric oxide, prostaglandin E₂, and various pro-inflammatory cytokines.[4] Given the structural similarities, it is plausible that this compound could exhibit similar anti-inflammatory properties through the modulation of these pathways.

The diagram below illustrates a representative signaling pathway that could be modulated by a bromo-dimethoxy-phenyl compound with anti-inflammatory activity.

Caption: Hypothesized anti-inflammatory action via NF-κB and MAPK pathways.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the searched literature, a representative procedure can be adapted from general methods for synthesizing substituted 1-indanones, such as the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor.[3][5]

Representative Synthesis of this compound

The synthesis workflow would logically proceed from a substituted propanoic acid to the final indanone product via intramolecular cyclization.

Caption: A logical workflow for the synthesis of the target compound.

Protocol:

-

Acid Chloride Formation: To a solution of 3-(2-Bromo-3,4-dimethoxyphenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (2.0 eq) or thionyl chloride (2.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.

-

Intramolecular Friedel-Crafts Cyclization: The crude 3-(2-Bromo-3,4-dimethoxyphenyl)propanoyl chloride is dissolved in anhydrous DCM and added dropwise to a stirred suspension of a Lewis acid, such as aluminum chloride (AlCl₃, 1.5-2.0 eq), in anhydrous DCM at 0 °C. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature, with the progress monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is carefully quenched by pouring it onto crushed ice. The mixture is then extracted with DCM. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford this compound.

This guide serves as a foundational resource for researchers interested in this compound, providing essential molecular data and a framework for its synthesis and potential biological investigation. Further experimental studies are required to fully elucidate its physicochemical properties and pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

Spectroscopic Profile of 4-Bromo-6,7-dimethoxy-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 4-Bromo-6,7-dimethoxy-1-indanone (C₁₁H₁₁BrO₃, Molecular Weight: 271.11 g/mol ). Due to the limited availability of experimental spectral data for this specific compound, this document presents predicted mass spectrometry data for this compound and experimental Nuclear Magnetic Resonance (NMR) data for a closely related isomer, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. This information is valuable for the identification, characterization, and quality control of this and related compounds in research and development.

Spectroscopic Data Summary

The following tables summarize the available quantitative data for this compound and its isomer.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 270.99645 | 151.5 |

| [M+Na]⁺ | 292.97839 | 165.0 |

| [M-H]⁻ | 268.98189 | 159.3 |

| [M+NH₄]⁺ | 288.02299 | 175.0 |

| [M+K]⁺ | 308.95233 | 154.6 |

| [M+H-H₂O]⁺ | 252.98643 | 152.3 |

| [M+HCOO]⁻ | 314.98737 | 172.8 |

| [M+CH₃COO]⁻ | 329.00302 | 194.7 |

| [M+Na-2H]⁻ | 290.96384 | 156.5 |

| [M]⁺ | 269.98862 | 173.5 |

| [M]⁻ | 269.98972 | 173.5 |

Data sourced from PubChemLite.[1] The Collision Cross Section (CCS) values are predicted.

Table 2: Experimental ¹H NMR Data for 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (Isomer)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.64 | s | 1H | Ar-H |

| 3.97 | s | 3H | OCH₃ |

| 3.88 | s | 3H | OCH₃ |

| 2.87–2.84 | m | 2H | CH₂ |

| 2.55–2.52 | m | 2H | CH₂ |

Solvent: DMSO-d₆.[2]

Table 3: Experimental ¹³C NMR Data for 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (Isomer)

| Chemical Shift (δ, ppm) | Assignment |

| 201.62 | C=O |

| 162.29 | Ar-C |

| 158.85 | Ar-C |

| 157.96 | Ar-C |

| 120.11 | Ar-C |

| 99.75 | Ar-C |

| 96.44 | Ar-C |

| 57.66 | OCH₃ |

| 56.55 | OCH₃ |

| 37.01 | CH₂ |

| 27.31 | CH₂ |

Solvent: DMSO-d₆.[2]

Table 4: General Infrared (IR) Spectroscopy Data for Aromatic Ketones

| Wavenumber (cm⁻¹) | Vibration Type |

| ~1700 | C=O stretch (ketone) |

| 3100-3000 | C-H stretch (aromatic) |

| 3000-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic) |

| 1300-1000 | C-O stretch (ether) |

| 800-600 | C-Br stretch |

Note: This table represents typical absorption ranges for the functional groups present in this compound and is not experimental data for this specific compound.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data for the specific molecule are not publicly available. Therefore, generalized methodologies for each key analytical technique are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small quantity (typically 5-25 mg) of the purified solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to an NMR tube.[3][4]

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is set to the appropriate frequency (e.g., 300, 400, or 500 MHz). A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a different frequency is used, and proton decoupling is often employed to simplify the spectrum.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced. Integration of the signals in ¹H NMR provides the relative number of protons for each signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal. This is a common and simple method for solid samples.

-

Sample Preparation (KBr Pellet): A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The ATR crystal with the sample or the KBr pellet is placed in the sample compartment of an FT-IR spectrometer. An infrared beam is passed through the sample, and the transmitted or reflected light is measured by a detector.

-

Data Processing: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum to provide the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable solvent and injected directly into the ion source.

-

Ionization: The sample molecules are ionized. Common ionization techniques for organic molecules include Electron Ionization (EI), which causes extensive fragmentation, and softer ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which often leave the molecular ion intact.[5]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An ion detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.[5]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in structure elucidation.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship of spectroscopic data to structure elucidation.

References

A Technical Guide to the Solubility of 4-Bromo-6,7-dimethoxy-1-indanone in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-6,7-dimethoxy-1-indanone. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on predicting solubility based on the compound's structure and provides detailed experimental protocols for researchers to determine precise solubility values.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like".[1][2] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. This compound possesses both polar and nonpolar characteristics. The presence of a ketone, ether functional groups, and a bromine atom introduces polarity, while the aromatic ring and the carbon backbone contribute to its nonpolar nature.

Based on its structure, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low to Insoluble | The large, nonpolar aromatic structure is expected to dominate, leading to poor solubility in highly polar water.[1][3] |

| Methanol | Soluble | The presence of polar functional groups should allow for favorable interactions with methanol. | |

| Ethanol | Soluble | Similar to methanol, ethanol should be a suitable solvent. | |

| Isopropanol | Moderately Soluble | The increased nonpolar character of isopropanol compared to methanol and ethanol may slightly reduce solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[4] |

| Acetone | Soluble | The ketone group in acetone can interact favorably with the polar groups of the solute. | |

| Ethyl Acetate | Soluble | This solvent offers a good balance of polarity to dissolve the compound. | |

| Dichloromethane (DCM) | Soluble | The polarity of DCM should be sufficient to dissolve the compound. | |

| Chloroform | Soluble | Similar to dichloromethane, chloroform is a good solvent for many organic compounds. | |

| Nonpolar | Toluene | Sparingly Soluble to Soluble | The aromatic nature of toluene may allow for some dissolution of the aromatic indanone structure. |

| Hexane | Insoluble to Very Sparingly Soluble | The highly nonpolar nature of hexane makes it a poor solvent for this relatively polar molecule.[1] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline standard methods for determining the solubility of a compound like this compound.

Qualitative Solubility Assessment

This initial screening provides a rapid indication of suitable solvents.

Methodology:

-

Add approximately 1-5 mg of this compound to a small test tube or vial.

-

Add 0.5 mL of the chosen solvent to the tube.

-

Vigorously agitate the mixture for 1-2 minutes at a controlled temperature (e.g., room temperature).

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble. If it remains undissolved, it is considered insoluble. If some but not all of the solid dissolves, it is sparingly soluble.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound.[5]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[1][6]

-

-

Sample Separation:

-

After the equilibration period, allow the mixture to stand undisturbed to let the excess solid settle.

-

Carefully separate the saturated solution from the undissolved solid. This can be achieved by:

-

Centrifugation: Pellet the excess solid at the bottom of the tube.

-

Filtration: Use a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.[6]

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as:

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the quantitative solubility of an organic compound.

References

4-Bromo-6,7-dimethoxy-1-indanone: A Technical Guide to Safety, Handling, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and property information for 4-Bromo-6,7-dimethoxy-1-indanone (CAS No. 18028-29-0), a key intermediate in synthetic organic chemistry. Adherence to the safety protocols outlined herein is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical Identification and Properties

This compound is a halogenated and methoxylated derivative of 1-indanone. Its chemical structure and properties are summarized below.

| Property | Value |

| CAS Number | 18028-29-0 |

| Molecular Formula | C₁₁H₁₁BrO₃ |

| Molecular Weight | 271.11 g/mol |

| Melting Point | 120-121 °C[1] |

| Boiling Point | 395.7 ± 42.0 °C (Predicted)[1] |

| Appearance | Solid (Form may vary) |

| Synonyms | 4-Bromo-6,7-dimethoxy-2,3-dihydro-1H-inden-1-one, 4-Bromo-6,7-dimethoxyindanone |

Safety and Hazard Information

According to available safety data, this compound is classified as harmful if swallowed. Appropriate personal protective equipment (PPE) and handling procedures must be used at all times.

GHS Hazard Classification:

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statement: H302: Harmful if swallowed.

-

Precautionary Statements:

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

-

Handling, Storage, and First Aid

3.1. Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this chemical is essential to minimize exposure. The following workflow should be followed:

3.2. Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

3.3. First-Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.

-

If on Skin: Wash off with soap and plenty of water. Take off contaminated clothing immediately.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.

Accidental Release and Disposal

In the event of a spill, a clear and logical response is critical to ensure safety and prevent environmental contamination.

Disposal: Dispose of this chemical and its container in accordance with all applicable local, regional, national, and international regulations. Do not allow it to enter drains or waterways.

Representative Experimental Protocol: Synthesis

Objective: To provide a general, representative methodology for the synthesis of a substituted 1-indanone, which could be adapted for this compound.

Reaction Scheme (General): 3-(Substituted-phenyl)propanoic acid → (via acid chloride) → Substituted-1-indanone

Materials:

-

A suitable 3-(bromodimethylphenyl)propanoic acid precursor

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

A Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium or magnesium sulfate

-

Standard laboratory glassware for reflux, inert atmosphere reactions, and workup.

Methodology:

-

Acid Chloride Formation: The precursor, 3-(substituted-phenyl)propanoic acid, is dissolved in an inert solvent like DCM or 1,2-dichloroethane. Thionyl chloride (or oxalyl chloride) is added, and the mixture is refluxed until the conversion to the acid chloride is complete (monitored by techniques like TLC or IR spectroscopy). The excess thionyl chloride and solvent are then removed under reduced pressure.

-

Intramolecular Friedel-Crafts Acylation: A suspension of a Lewis acid, such as aluminum chloride, is prepared in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath. The crude acid chloride, dissolved in anhydrous DCM, is added dropwise to the cooled suspension, ensuring the internal temperature remains low.

-

Reaction and Quenching: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched by slowly pouring it onto crushed ice, followed by the addition of concentrated HCl to dissolve the aluminum salts.

-

Workup and Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with DCM. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography to yield the final 1-indanone product.

Biological Context and Applications

The indanone core is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[3] Derivatives of 1-indanone have been investigated for their potential as:

-

Anticancer agents [4]

-

Anti-inflammatory and analgesic compounds [2]

-

Agents for treating neurodegenerative diseases like Alzheimer's [2][3]

While specific biological activities for this compound have not been detailed in the provided search results, its structure makes it a valuable intermediate for synthesizing more complex molecules for drug discovery and development. The bromo-substituent, in particular, serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck) to build molecular diversity.[5]

References

- 1. 18028-29-0 CAS MSDS (4-Bromo-6,7-dimethoxyindanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

The Indanone Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold, a bicyclic aromatic ketone, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility in drug design and development. Its rigid framework and amenability to diverse chemical modifications have allowed for the synthesis of a plethora of derivatives with a wide spectrum of pharmacological activities. The clinical success of the indanone-based drug Donepezil for the treatment of Alzheimer's disease has significantly spurred interest in this scaffold, leading to its exploration in various therapeutic areas, including neurodegenerative disorders, oncology, and infectious diseases.[1] This technical guide provides a comprehensive overview of the indanone core, detailing its synthesis, biological activities, and the experimental methodologies used to evaluate its therapeutic potential.

Chemical Synthesis of Indanone Derivatives

The synthesis of indanone derivatives often involves classical organic reactions that allow for the construction of the core structure and the introduction of various substituents. A common and versatile method for synthesizing 2-benzylidene-1-indanone derivatives is the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of 2-Benzylidene-1-indanone Derivatives

This protocol describes a general procedure for the synthesis of 2-benzylidene-1-indanone derivatives via a base-catalyzed aldol condensation of 1-indanone with various benzaldehydes.

Materials:

-

1-Indanone

-

Substituted benzaldehydes

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ice

-

Deionized water

Procedure:

-

Dissolve 1-indanone and the desired substituted benzaldehyde in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add a 20% (w/v) aqueous solution of sodium hydroxide to the stirred mixture.

-

Allow the reaction to stir at room temperature overnight.

-

After the reaction is complete (monitored by TLC), pour the reaction mixture into a beaker containing crushed ice.

-

Acidify the mixture with 1.0 M HCl until a pH of 3 is reached, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash it with cold deionized water.

-

Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-benzylidene-1-indanone derivative.

Therapeutic Applications and Biological Activity

Indanone derivatives have demonstrated significant potential in a variety of therapeutic areas. The following sections highlight their activity in neurodegenerative diseases and cancer, supported by quantitative data.

Indanone Derivatives in Neurodegenerative Diseases

A primary focus of indanone scaffold research has been the development of agents for neurodegenerative diseases, particularly Alzheimer's disease.[2] These compounds often target key enzymes involved in the pathophysiology of these conditions, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).[2]

Table 1: Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition by Selected Indanone Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| Donepezil Analogues | |||

| Compound 9 | AChE | 0.0148 | [3] |

| Compound 14 | AChE | 0.0186 | [3] |

| Compound 4b | AChE | 0.78 | [4][5] |

| Compound D28 | AChE | 0.0248 | [6] |

| Compound D29 | AChE | 0.0224 | [6] |

| Compound D30 | AChE | 0.0257 | [6] |

| MAO Inhibitors | |||

| C6-substituted indanone | MAO-B | 0.001 - 0.030 | [1] |

| 2-benzylidene-1-indanone (5g) | MAO-A | 0.131 | [7] |

| 2-benzylidene-1-indanones | MAO-B | <2.74 | [7] |

| Benzofuran/benzothiophene hybrid (2b) | MAO-B | 0.042 | [8] |

| Benzofuran/benzothiophene hybrid (2h) | MAO-B | 0.056 | [8] |

Anticancer Activity of Indanone Derivatives

The indanone scaffold has also been extensively investigated for its anticancer properties. These derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines through mechanisms such as the inhibition of tubulin polymerization.[9][10][11]

Table 2: Anticancer and Tubulin Polymerization Inhibition Activity of Selected Indanone Derivatives

| Compound ID | Cancer Cell Line(s) | IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

| ITH-6 | HT-29, COLO 205, KM 12 | 0.41 - 6.85 | - | [10][11][12] |

| (R)-9k | Colorectal Cancer Cell Lines | - | 6.1 | [9] |

| Benzylidene indanone 1 | - | - | 0.63 | [13] |

| Indolyl-α-keto-1,3,4-oxadiazole (19e) | U937, Jurkat, BT474, SB | 0.8 - 7.1 | 10.66 | [14] |

| 3-benzylideneindolin-2-one (4b) | COLO-205 | 0.2 | 1.66 | [15] |

Key Signaling Pathways Modulated by Indanone Derivatives

The anticancer and anti-inflammatory effects of indanone derivatives are often mediated through their interaction with critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.

Experimental Workflows and Protocols

The discovery and development of novel indanone-based therapeutic agents follow a structured workflow, from initial screening to in-depth biological characterization.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[16]

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Indanone derivative test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add phosphate buffer, AChE solution, and DTNB to each well.

-

Add the test compound solutions to the respective wells. A control well should contain the solvent used to dissolve the compounds.

-

Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of the increase in absorbance is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This fluorometric assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate like tyramine.[17][18][19][20][21]

Materials:

-

Recombinant human MAO-A or MAO-B enzyme

-

MAO substrate (e.g., p-Tyramine)

-

Horseradish peroxidase (HRP)

-

Fluorometric probe (e.g., Amplex Red)

-

Assay buffer

-

Indanone derivative test compounds

-

Known MAO inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) as positive controls

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare solutions of the test compounds and control inhibitors at various concentrations.

-

In a 96-well black plate, add the assay buffer and the respective MAO enzyme (MAO-A or MAO-B) to each well.

-

Add the test compound solutions or control inhibitors to the appropriate wells.

-

Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to interact with the enzyme.

-

Prepare a working solution containing the MAO substrate, HRP, and the fluorometric probe in the assay buffer.

-

Initiate the reaction by adding the working solution to all wells.

-

Measure the fluorescence intensity (e.g., excitation at 530-570 nm and emission at 585-600 nm) over time using a fluorescence microplate reader.

-

The rate of increase in fluorescence is proportional to the MAO activity.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 values.

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This assay monitors the effect of compounds on the polymerization of tubulin into microtubules, which can be measured by an increase in turbidity or fluorescence.

Materials:

-

Purified tubulin protein

-

GTP solution

-

Tubulin polymerization buffer

-

Indanone derivative test compounds

-

Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls

-

96-well plate

-

Spectrophotometer or fluorometer with temperature control

Procedure:

-

Prepare solutions of the test compounds and controls at various concentrations.

-

On ice, prepare a tubulin solution in the polymerization buffer containing GTP.

-

Add the test compounds or controls to the wells of a pre-warmed 96-well plate.

-

Initiate polymerization by adding the cold tubulin solution to the wells.

-

Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C.

-

Monitor the change in absorbance (at 340 nm for turbidity) or fluorescence over time.

-

The extent and rate of polymerization are determined from the resulting curves.

-

Inhibitors of tubulin polymerization will decrease the rate and extent of the signal increase. Calculate the IC50 value from the dose-response curve.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines

-

Cell culture medium and supplements

-

Indanone derivative test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the indanone derivative compounds for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Conclusion

The indanone scaffold continues to be a highly valuable and versatile core in the field of medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives have established it as a critical component in the drug discovery pipeline for a range of diseases. The ongoing exploration of novel indanone-based compounds, coupled with a deeper understanding of their mechanisms of action through detailed experimental evaluation, promises to yield new and effective therapeutic agents for pressing medical needs. This guide provides a foundational resource for researchers and professionals engaged in the exciting and impactful area of indanone-based drug development.

References

- 1. Indanones as high-potency reversible inhibitors of monoamine oxidase [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Indolyl-α-keto-1,3,4-oxadiazoles: Synthesis, anti-cell proliferation activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. arigobio.cn [arigobio.cn]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. cellbiolabs.com [cellbiolabs.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. staff.cimap.res.in [staff.cimap.res.in]

The Aromatic Reactivity of 6,7-Dimethoxy-1-Indanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aromatic ring reactivity of the 6,7-dimethoxy-1-indanone core, a key structural motif in medicinal chemistry. The presence of two electron-donating methoxy groups significantly influences the electron density of the aromatic ring, making it a versatile scaffold for the development of novel therapeutic agents, particularly in the field of neurodegenerative diseases. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways associated with derivatives of this core.

Executive Summary

The 6,7-dimethoxy-1-indanone scaffold is a privileged structure in drug discovery, primarily due to the electronic effects of its methoxy substituents. These groups activate the aromatic ring towards electrophilic substitution and are key to the biological activity of its derivatives. While specific quantitative data on the electrophilic substitution of the 6,7-dimethoxy isomer is limited in publicly available literature, the principles of electrophilic aromatic substitution on activated benzene rings provide a strong predictive framework for its reactivity. Derivatives of this core have shown significant potential as inhibitors of key enzymes implicated in neurodegenerative disorders, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidases, as well as in the inhibition of amyloid-beta plaque formation.

Aromatic Ring Reactivity: Theoretical Framework

The aromatic ring of 6,7-dimethoxy-1-indanone is highly activated towards electrophilic aromatic substitution (EAS). The two methoxy groups at positions 6 and 7 are strong ortho-, para-directing activators due to their ability to donate electron density to the ring via resonance. The carbonyl group at position 1 is a deactivating group, directing incoming electrophiles to the meta position.

Considering the combined effects of these substituents, the most likely positions for electrophilic attack are C-5 and C-4. The C-5 position is para to the C-6 methoxy group and ortho to the C-7 methoxy group, making it electronically very rich. The C-4 position is ortho to the C-7 methoxy group. Steric hindrance from the adjacent substituents and the fused ring system will also play a role in determining the final product distribution.

Electrophilic Aromatic Substitution Reactions

While specific experimental data for electrophilic aromatic substitution on 6,7-dimethoxy-1-indanone is scarce, we can infer the expected reactivity and provide general protocols based on similar, highly activated aromatic systems.

Halogenation

Halogenation, such as bromination or chlorination, is expected to proceed readily on the activated aromatic ring.

Illustrative Experimental Protocol (Adapted from a related isomer):

The following protocol for the bromination of the related 5,6-dimethoxyindan-1-one provides a useful starting point for the development of a procedure for the 6,7-dimethoxy isomer. It is important to note that the regioselectivity will differ due to the different placement of the methoxy groups.

-

Reaction: Bromination of 5,6-dimethoxyindan-1-one.

-

Reagents: 5,6-dimethoxyindan-1-one, Bromine (Br₂), Acetic Acid (AcOH).

-

Procedure: To a solution of 5,6-dimethoxyindan-1-one in acetic acid at room temperature, a solution of bromine in acetic acid is added dropwise with stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water, and the precipitate is collected by filtration, washed with water, and recrystallized to afford the brominated product.

-

Observed Outcome for 5,6-dimethoxyindan-1-one: This procedure yields the 2,4-dibromo-5,6-dimethoxyindan-1-one in high yield (95%)[1]. For 6,7-dimethoxy-1-indanone, the substitution pattern is expected to be different, likely favoring the 5- and/or 4-positions.

Nitration

Nitration introduces a nitro group onto the aromatic ring, a versatile handle for further functionalization.

General Experimental Protocol:

A mixture of concentrated nitric acid and concentrated sulfuric acid is typically used to generate the nitronium ion (NO₂⁺) electrophile.

-

Procedure: To a cooled solution of 6,7-dimethoxy-1-indanone in concentrated sulfuric acid, a chilled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining a low temperature (e.g., 0-10 °C). After the addition is complete, the reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by pouring it onto ice, and the product is isolated by filtration or extraction.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally not performed on highly activated systems like dimethoxy-substituted benzenes with strong Lewis acids, as they can lead to complex mixtures and potential demethylation. Milder conditions would be necessary.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings.

General Experimental Protocol:

The Vilsmeier reagent is prepared from a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).

-

Procedure: To a solution of 6,7-dimethoxy-1-indanone in an appropriate solvent (e.g., DMF or a chlorinated solvent), the Vilsmeier reagent (pre-formed or generated in situ) is added at a low temperature. The reaction is stirred and then heated to drive it to completion. Workup typically involves hydrolysis to yield the aromatic aldehyde.

Mannich Reaction

The Mannich reaction is an aminoalkylation that introduces an aminomethyl group onto an active hydrogen-containing compound. While it more commonly occurs at the α-position to the carbonyl group in ketones, it can also occur on the activated aromatic ring.

General Experimental Protocol:

The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the active hydrogen compound.

-

Procedure: 6,7-dimethoxy-1-indanone, formaldehyde (or its equivalent, paraformaldehyde), and a secondary amine (e.g., dimethylamine hydrochloride) are heated in a suitable solvent, often an alcohol. The product, a Mannich base, is then isolated after an appropriate workup.

Quantitative Data Summary

Due to the limited availability of specific experimental data for electrophilic aromatic substitution on 6,7-dimethoxy-1-indanone, this section focuses on the well-documented biological activities of its derivatives.

| Derivative Class | Target | Assay | Potency (IC₅₀/Kᵢ) | Reference |

| Indanone-Carbamate Hybrids | Acetylcholinesterase (AChE) | Enzyme Inhibition | Nanomolar range | [2] |

| Butyrylcholinesterase (BChE) | Enzyme Inhibition | Nanomolar range | [2] | |

| Amyloid-beta (Aβ) Aggregation | Thioflavin T Assay | Micromolar range | [3] | |

| C6-Substituted Indanones | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | 1 - 30 nM | [4] |

| C5-Substituted Indanones | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | Weaker than C6-substituted | [4] |

| Various Indanone Derivatives | Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | < 100 nM for some homologues | [4] |

Biological Signaling Pathways and Experimental Workflows

Derivatives of 6,7-dimethoxy-1-indanone are being actively investigated for their potential in treating neurodegenerative diseases. The following diagrams illustrate the key signaling pathways they target and a general workflow for their evaluation.

References

The Synthesis of Substituted 1-Indanones: A Technical Guide for Drug Development Professionals

An in-depth guide to the core synthetic strategies for constructing substituted 1-indanones, pivotal scaffolds in medicinal chemistry. This document provides a comparative analysis of key methodologies, detailed experimental protocols, and a focus on applications in drug discovery and development.

Substituted 1-indanones are a class of bicyclic ketones that form the structural core of numerous biologically active molecules and pharmaceuticals. Their rigid framework and amenability to functionalization have made them a privileged scaffold in medicinal chemistry.[1] Derivatives of 1-indanone have shown a wide range of pharmacological activities, including potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1] Notably, the 1-indanone motif is central to drugs developed for the treatment of neurodegenerative disorders. For instance, Donepezil, a potent acetylcholinesterase inhibitor used in the management of Alzheimer's disease, is a prominent example of a marketed drug featuring this core structure.[2][3] Furthermore, 1-indanone derivatives have been investigated as ligands for misfolded α-synuclein aggregates, which are implicated in Parkinson's disease.[4] The therapeutic potential of these compounds often stems from their ability to modulate the activity of key enzymes such as monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE).[3] This guide provides a detailed overview of the primary synthetic routes to substituted 1-indanones, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The construction of the 1-indanone skeleton primarily involves the intramolecular cyclization of a suitably substituted aromatic precursor. The choice of synthetic strategy is often dictated by the desired substitution pattern on both the aromatic ring and the five-membered carbocycle. The most prevalent and versatile methods include Intramolecular Friedel-Crafts Acylation and the Nazarov Cyclization.

Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a cornerstone for the synthesis of 1-indanones, typically proceeding via the cyclization of 3-arylpropionic acids or their more reactive derivatives.[5][6] This method is broadly applicable and can be adapted to produce a wide array of substituted 1-indanones.

The direct cyclization of 3-arylpropionic acids is an attractive, atom-economical approach.[7] However, it often necessitates harsh reaction conditions, including strong acids and high temperatures.[8] Polyphosphoric acid (PPA) is a commonly employed reagent for this transformation, and its concentration can influence the regioselectivity of the cyclization in cases where multiple cyclization positions are possible.[7] Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields.[2][8]

Experimental Protocol: Polyphosphoric Acid (PPA) Mediated Cyclization of 3-Arylpropionic Acids [7]

-

Reagents: 3-Arylpropionic acid, Polyphosphoric acid (PPA) with a specific P₂O₅ content (e.g., 76% or 83%).

-

Procedure:

-

To a stirred solution of the 3-arylpropionic acid (1.0 eq), add polyphosphoric acid (a sufficient amount to ensure stirring).

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

-

Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-indanone.

-

To circumvent the harsh conditions required for the direct cyclization of carboxylic acids, a two-step approach involving the corresponding acid chloride is often employed.[5] The 3-arylpropionic acid is first converted to the more reactive 3-arylpropionyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride then undergoes intramolecular Friedel-Crafts acylation under milder conditions, usually in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2]

Experimental Protocol: Cyclization of 3-Arylpropionyl Chlorides using AlCl₃ [5]

-

Step 1: Formation of the Acid Chloride

-

In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.

-

-

Step 2: Intramolecular Friedel-Crafts Acylation

-

Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

An alternative and often milder approach to the synthesis of 2-substituted 1-indanones involves the use of Meldrum's acid derivatives.[9] This method allows for the facile α-alkylation of the Meldrum's acid precursor prior to cyclization, providing a convergent route to 2-substituted products. The cyclization is typically catalyzed by metal triflates.[2]

Experimental Protocol: Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone via a Meldrum's Acid Derivative [9]

-

Step 1: Synthesis of the Benzyl Meldrum's Acid Derivative

-

Combine 3,4-dimethoxybenzaldehyde, Meldrum's acid, piperidine, and acetic acid in ethanol and stir at room temperature.

-

Add sodium triacetoxyborohydride in portions and continue stirring.

-

Quench the reaction with saturated ammonium chloride solution and extract with dichloromethane.

-

Dry the organic phase and concentrate to yield the 5-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.

-

-

Step 2: Alkylation of the Meldrum's Acid Derivative

-

Dissolve the benzyl Meldrum's acid derivative and potassium carbonate in freshly distilled N,N-dimethylformamide.

-

Add iodomethane dropwise and stir the reaction mixture.

-

Work up the reaction by adding water and extracting with a mixture of diethyl ether and hexanes.

-

Dry the organic phase and concentrate to obtain the alkylated product.

-

-

Step 3: Intramolecular Friedel-Crafts Acylation

-

Dissolve the alkylated Meldrum's acid derivative in anhydrous nitromethane.

-

Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise at 0 °C.

-

Reflux the reaction mixture and monitor by TLC.

-

Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.

-

Dry the organic phase, concentrate, and purify by recrystallization to yield 5,6-dimethoxy-2-methyl-1-indanone.

-

Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, and its application to the synthesis of 1-indanones typically involves the acid-catalyzed 4π-electrocyclization of a chalcone (1,3-diaryl-2-propen-1-one) precursor.[10][11] This reaction can be promoted by both Brønsted and Lewis acids, with trifluoroacetic acid (TFA) and copper(II) triflate being common choices.[10] Microwave irradiation has been shown to significantly accelerate this reaction.[2]

Experimental Protocol: Trifluoroacetic Acid-Mediated Nazarov Cyclization of a Chalcone [10]

-

Reagents: Substituted chalcone, trifluoroacetic acid (TFA).

-

Procedure (Conventional Heating):

-

In a suitable reaction vessel, dissolve the chalcone (1.0 eq) in trifluoroacetic acid.

-

Heat the mixture at 120 °C for 4 hours.

-

After cooling to room temperature, carefully pour the reaction mixture into ice-water.

-

Neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the desired 1-indanone.

-

-

Procedure (Microwave Irradiation):

-

In a microwave reactor vial, dissolve the chalcone (1.0 eq) in trifluoroacetic acid.

-

Heat the mixture in a microwave reactor at 120 °C for 20 minutes.

-

Follow the work-up and purification procedure described for conventional heating.

-

Transition-Metal-Catalyzed Syntheses

A variety of transition-metal-catalyzed reactions have been developed for the synthesis of 1-indanones, often offering milder reaction conditions and greater functional group tolerance compared to classical methods.[12] Palladium-catalyzed reactions have been particularly well-explored, with examples including carbonylative cyclizations and Heck-aldol annulation cascades.[13]

Experimental Protocol: Palladium-Catalyzed Olefination and Aldol-Type Annulation Cascade [13]

-

Reagents: 2-Bromobenzaldehyde, a suitable olefin (e.g., 2-hydroxyethyl vinyl ether), Pd(OAc)₂, a phosphine ligand (e.g., dppp), and a base (e.g., Et₃N) in a solvent such as ethylene glycol.

-

Procedure:

-

To a reaction tube, add 2-bromobenzaldehyde (1.0 eq), the olefin (1.5 eq), Pd(OAc)₂ (e.g., 1.5 mol %), dppp (e.g., 1.5 mol %), and Et₃N (1.5 eq) in ethylene glycol.

-

Heat the reaction mixture at a specified temperature (e.g., 115 °C) for a designated time (e.g., 16 hours).

-

After cooling, add 3 M HCl and stir at room temperature for 1 hour.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography to afford the substituted 1-indanone.

-

Data Presentation

The following tables summarize quantitative data for the synthesis of various substituted 1-indanones via the aforementioned methods, allowing for a direct comparison of their efficiencies.

Table 1: Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids and Derivatives

| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 3-Phenylpropionic acid | PPA | - | 100 | - | - | [7] |

| 3-(4-Methoxyphenyl)propionic acid | TfOH (3 eq) | CH₂Cl₂ | 80 (MW) | 60 min | 100 | [8] |

| 3-(4-Methoxyphenyl)propionic acid | TfOH (excess) | CH₂Cl₂ | RT | 24 h | 61 | [8] |

| 3-Phenylpropionyl chloride | AlCl₃ | Benzene | - | - | 90 | [2] |

| 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (methylated) | TMSOTf | Nitromethane | Reflux | - | >95 (of a 20:1 regioisomeric mixture) | [9] |

Table 2: Nazarov Cyclization for the Synthesis of 1-Indanones

| Starting Material (Chalcone) | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| (E)-3-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | TFA | Neat | 120 | 4 h | - | [2] |

| (E)-3-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | TFA | Neat | 120 (MW) | 20 min | - | [2] |

| 1,3-Diaryl-2-propen-1-one | Cu(OTf)₂ / (R,R)-Ph-BOX | DCE | 80 | - | - | [10] |

Table 3: Transition-Metal-Catalyzed Synthesis of 1-Indanones

| Starting Material | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Bromobenzaldehyde and 2-hydroxyethyl vinyl ether | Pd(OAc)₂ / dppp | Ethylene Glycol | 115 | 16 h | 86 (as ketal) | [13] |

| 2-Chlorobenzaldehyde and 2-hydroxyethyl vinyl ether | Pd(OAc)₂ / 4-MeO-dppp | Ethylene Glycol | 145 | - | 70 | [13] |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and workflows described in this guide.

Conclusion